molecular formula C7H9NO B145436 (8R)-5,6,7,8-tetrahydropyrrolizin-3-one CAS No. 126424-76-8

(8R)-5,6,7,8-tetrahydropyrrolizin-3-one

Cat. No.: B145436
CAS No.: 126424-76-8
M. Wt: 123.15 g/mol
InChI Key: FVZBHZCORGROSI-ZCFIWIBFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(8R)-5,6,7,8-tetrahydropyrrolizin-3-one is an organic compound belonging to the class of heterocyclic compounds known as pyrrolizines. These compounds are characterized by a bicyclic structure consisting of a pyrrole ring fused to a piperidine ring. The specific stereochemistry of this compound is defined by the configuration at the 8th carbon atom, which is in the R-configuration.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (8R)-5,6,7,8-tetrahydropyrrolizin-3-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of enantiomerically pure starting materials to ensure the desired stereochemistry. The reaction conditions often include the use of strong acids or bases to facilitate the cyclization process. For example, the use of hydrochloric acid or sodium hydroxide can promote the formation of the pyrrolizine ring system.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(8R)-5,6,7,8-tetrahydropyrrolizin-3-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are often employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

(8R)-5,6,7,8-tetrahydropyrrolizin-3-one has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: In biological research, this compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (8R)-5,6,7,8-tetrahydropyrrolizin-3-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

Similar Compounds

  • (8R)-5,6,7,8-tetrahydroindolizin-3-one
  • (8R)-5,6,7,8-tetrahydroquinolizin-3-one
  • (8R)-5,6,7,8-tetrahydroisoquinolizin-3-one

Uniqueness

(8R)-5,6,7,8-tetrahydropyrrolizin-3-one is unique due to its specific stereochemistry and the presence of a pyrrolizine ring system. This structural feature distinguishes it from other similar compounds and contributes to its unique chemical and biological properties. The specific configuration at the 8th carbon atom plays a crucial role in determining the compound’s reactivity and interactions with molecular targets.

Properties

IUPAC Name

(8R)-5,6,7,8-tetrahydropyrrolizin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO/c9-7-4-3-6-2-1-5-8(6)7/h3-4,6H,1-2,5H2/t6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVZBHZCORGROSI-ZCFIWIBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C=CC(=O)N2C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]2C=CC(=O)N2C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

123.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(8R)-5,6,7,8-tetrahydropyrrolizin-3-one
Reactant of Route 2
(8R)-5,6,7,8-tetrahydropyrrolizin-3-one
Reactant of Route 3
(8R)-5,6,7,8-tetrahydropyrrolizin-3-one
Reactant of Route 4
(8R)-5,6,7,8-tetrahydropyrrolizin-3-one
Reactant of Route 5
(8R)-5,6,7,8-tetrahydropyrrolizin-3-one
Reactant of Route 6
(8R)-5,6,7,8-tetrahydropyrrolizin-3-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.